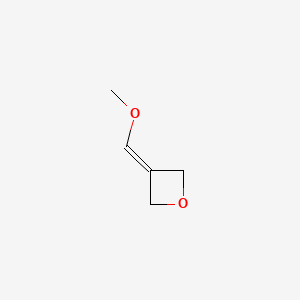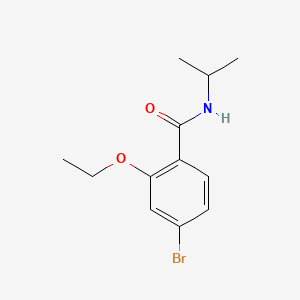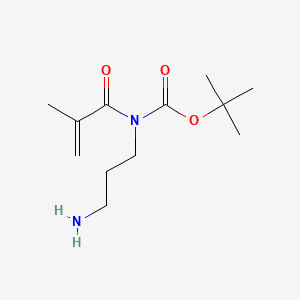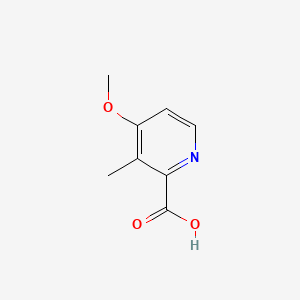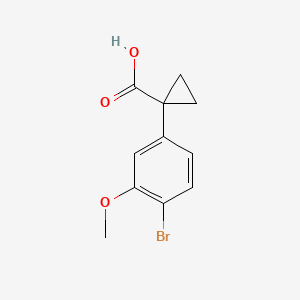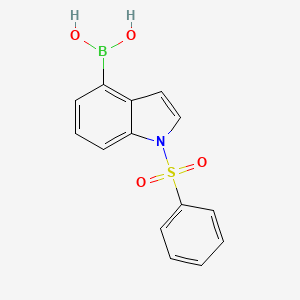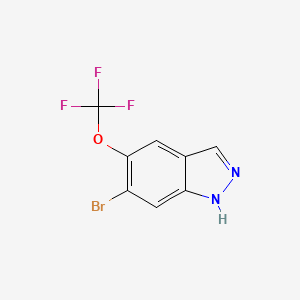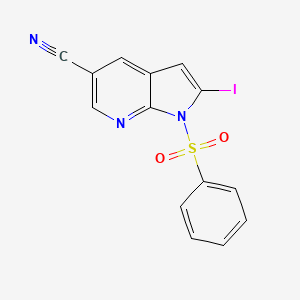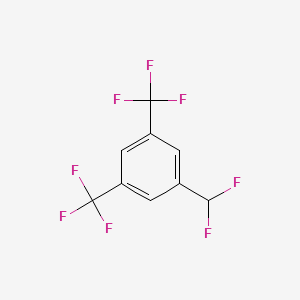
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Versatile Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, is used as a starting material for organometallic synthesis. Synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates are possible through this compound (Porwisiak & Schlosser, 1996).
Fluorination Processes : The compound plays a role in fluorination reactions. For example, 1,3-Bis-(trifluoromethyl)benzene, similar in structure to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, undergoes fluorination over potassium tetrafluorocobaltate (Parsons, 1972).
Catalysis in Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 3,5-bis(trifluoromethyl)benzene, is a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink, Vis, Arends, & Sheldon, 2001).
Synthesis of Polyethers : 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a compound related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, has been used to synthesize soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Development of Safety Protocols for Grignard Reagents : Safety considerations in the preparation of Grignard reagents from 3,5-bis(trifluoromethyl)benzene have been explored, emphasizing the importance of handling these compounds under controlled conditions (Leazer et al., 2003).
Synthesis of Novel Pesticides : The compound has been involved in the synthesis of novel pesticides like Bistrifluron, demonstrating its significance in the development of agricultural chemicals (An-chan, 2015).
Photochemical Studies : It has been used in photochemistry studies to understand quantum efficiencies and intersystem crossing in the vapor phase (Gray & Phillips, 1973).
Synthesis of Fluorine-containing Polyetherimide : 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the compound , has been synthesized and used to produce novel fluorine-containing polyetherimide (Xin-hai, 2010).
Applications in Anion Transport and Metallochromic Properties : Modifications of compounds structurally related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene have been studied for their potential in anion transport and sensory applications for metal cations (Peng et al., 2016; Hauck et al., 2007).
Electroluminescence in Copolyfluorenes : The compound is utilized in the synthesis of copolyfluorenes for electroluminescence studies, influencing properties like absorption and emission spectra (Wang et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is classified as a flammable liquid, and it can cause skin and eye irritation, respiratory irritation, and long-term aquatic toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, to wear protective equipment, and to use it only in well-ventilated areas .
Propiedades
IUPAC Name |
1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPEQHFFVOTBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673309 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
1214388-66-5 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

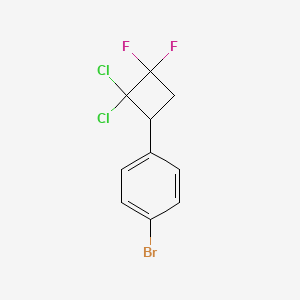
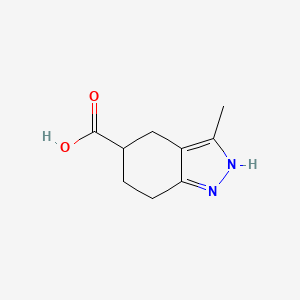
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
